molecular formula C11H16N2OS B8372049 5-Amino-2-(isopropylthio)-N-methylbenzamide

5-Amino-2-(isopropylthio)-N-methylbenzamide

Cat. No. B8372049
M. Wt: 224.32 g/mol
InChI Key: OTQZSPHLTXPGJL-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

A suspension of 16B (1.2 g, 4.7 mmol) in a mixture of ethanol (30 mL), water (5 mL), and acetic acid (3.3 mL, 5.8 mmol) was heated by a 115° C. oil bath. Iron powder (1.80 g, 32.2 mmol) was added portionwise over 1 h. The reaction mixture was cooled to rt, filtered, and washed with ethyl acetate. Sodium bicarbonate solution was added until it was basic. The reaction mixture was extracted with ethyl acetate (3×) and the combined organics were washed with saturated sodium bicarbonate and brine, dried (MgSO4), and concentrated in vacuo to give 16C (0.98 g, 93%) as a beige solid. MS (ESI) m/z 225.1 (M+H)+.
Name
16B
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]([S:4][C:5]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:6]=1[C:7]([NH:9][CH3:10])=[O:8])([CH3:3])[CH3:2].O.C(O)(=O)C>C(O)C.[Fe]>[NH2:15][C:12]1[CH:13]=[CH:14][C:5]([S:4][CH:1]([CH3:3])[CH3:2])=[C:6]([CH:11]=1)[C:7]([NH:9][CH3:10])=[O:8]

Inputs

Step One
Name
16B
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)SC1=C(C(=O)NC)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
Sodium bicarbonate solution was added until it
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
the combined organics were washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)NC)C1)SC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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